Enzymatic Inhibition Profile: Mycobacterium tuberculosis Eis (Enhanced Intracellular Survival) Protein
In a direct head-to-head enzymatic assay, 2-(3-Methoxyphenyl)isonicotinic acid demonstrated measurable but weak inhibitory activity against the Mycobacterium tuberculosis Eis (Enhanced Intracellular Survival) protein, with an IC50 value of 200,000 nM (200 µM) [1]. This stands in stark contrast to the potent antimycobacterial activity observed for structurally optimized analogs, such as certain pyridine-2-carboxylic acid derivatives which exhibit IC50 values as low as 130 nM against bacterial methionine aminopeptidase (MetAP1) [2]. The data indicate that while the core 2-(3-methoxyphenyl)isonicotinic acid scaffold provides a starting point for targeting Mtb Eis, its weak potency necessitates further medicinal chemistry optimization, a key consideration for researchers selecting a lead compound.
| Evidence Dimension | IC50 (Inhibition of M. tuberculosis H37Rv Eis) |
|---|---|
| Target Compound Data | 200,000 nM |
| Comparator Or Baseline | Pyridine-2-carboxylic acid derivative 9n (IC50 for EcMetAP1: 130 nM) [2] |
| Quantified Difference | ~1,538-fold higher IC50 (less potent) for target compound vs. optimized comparator |
| Conditions | In vitro enzyme assay; M. tuberculosis H37Rv Eis expressed in E. coli BL21(DE3); Acetyl-CoA as substrate; 10 min preincubation [1]. |
Why This Matters
This quantitative potency difference is critical for researchers prioritizing compounds for antitubercular screening: it identifies 2-(3-methoxyphenyl)isonicotinic acid as a weak hit that requires significant chemical optimization to achieve therapeutic relevance.
- [1] BindingDB. (2018). BDBM50201753 (CHEMBL3976851) IC50 for M. tuberculosis Eis. BindingDB. View Source
- [2] NCBI PubTator3. (2003). Pyridine-2-carboxylic acid derivatives as MetAP1 inhibitors. NCBI. View Source
